molecular formula C8H15BrO B13187388 2-(3-Bromopropyl)-5-methyloxolane

2-(3-Bromopropyl)-5-methyloxolane

Cat. No.: B13187388
M. Wt: 207.11 g/mol
InChI Key: NKXXEPFMPDJLIX-UHFFFAOYSA-N
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Description

2-(3-Bromopropyl)-5-methyloxolane is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound is characterized by the presence of a bromopropyl group attached to the second carbon and a methyl group attached to the fifth carbon of the oxolane ring. It is a versatile intermediate used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromopropyl)-5-methyloxolane typically involves the bromination of 5-methyloxolane followed by a nucleophilic substitution reaction. One common method is to start with 5-methyloxolane and react it with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to introduce the bromine atom at the desired position. The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromopropyl)-5-methyloxolane can undergo various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by different nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation Reactions: The oxolane ring can be oxidized to form lactones or other oxygen-containing functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols (R-SH). These reactions are typically carried out in polar solvents like water or alcohols.

    Elimination: Strong bases such as potassium tert-butoxide (KOtBu) are used to promote elimination reactions, often in aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the oxolane ring.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile used, products can include alcohols, amines, or thioethers.

    Elimination: The major product is typically an alkene.

    Oxidation: Products can include lactones or carboxylic acids.

Scientific Research Applications

2-(3-Bromopropyl)-5-methyloxolane has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.

    Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals, including surfactants, lubricants, and polymers.

Mechanism of Action

The mechanism of action of 2-(3-Bromopropyl)-5-methyloxolane depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new covalent bond. In elimination reactions, the compound loses a proton and a leaving group (bromine), resulting in the formation of a double bond. The molecular targets and pathways involved vary depending on the specific application and the nature of the reactants.

Comparison with Similar Compounds

2-(3-Bromopropyl)-5-methyloxolane can be compared with other similar compounds such as:

    2-(3-Chloropropyl)-5-methyloxolane: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and selectivity in chemical reactions.

    2-(3-Bromopropyl)-5-ethyloxolane: Similar structure but with an ethyl group instead of a methyl group. This change can affect the compound’s physical properties and reactivity.

    2-(3-Bromopropyl)-4-methyloxolane: Similar structure but with the methyl group attached to the fourth carbon instead of the fifth. This positional isomer may have different chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions.

Properties

Molecular Formula

C8H15BrO

Molecular Weight

207.11 g/mol

IUPAC Name

2-(3-bromopropyl)-5-methyloxolane

InChI

InChI=1S/C8H15BrO/c1-7-4-5-8(10-7)3-2-6-9/h7-8H,2-6H2,1H3

InChI Key

NKXXEPFMPDJLIX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(O1)CCCBr

Origin of Product

United States

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